Structural Identity Verification: Correction of the Historical 4-Nitro/7-Nitro Misassignment in 1-Methylbenzotriazole Nitration
Historical literature assigned the nitration product of 1-methylbenzotriazole incorrectly as a mixture of 1-methyl-4-nitrobenzotriazole and 1-methyl-7-nitrobenzotriazole. Kamel et al. (1966) demonstrated that compounds previously assigned the 1-methyl-7-nitro structure are actually 4-substituted derivatives, and that authentic 1-methyl-7-nitrobenzotriazole is obtained exclusively via cyclization of 2-amino-6-nitro-N-methylaniline with nitrous acid [1]. This correction was subsequently confirmed by multinuclear NMR spectroscopy [2].
| Evidence Dimension | Structural assignment accuracy (regioisomer identity) |
|---|---|
| Target Compound Data | Authentic 1-methyl-7-nitrobenzotriazole prepared via unambiguous cyclization route; structure confirmed by independent synthesis |
| Comparator Or Baseline | Previously misassigned '1-methyl-7-nitrobenzotriazole' (actually 1-methyl-4-nitrobenzotriazole or 4-substituted derivatives per Kamel et al., 1966) |
| Quantified Difference | Historical literature assignments up to 1964 are incorrect for the 7-nitro isomer; only the cyclization route yields the authentic 7-nitro regioisomer |
| Conditions | Synthetic route comparison: nitration of 1-methylbenzotriazole vs. cyclization of 2-amino-6-nitro-N-methylaniline with HNO₂ |
Why This Matters
Procurement of CAS 14209-07-5 verified against the Kamel et al. synthetic route ensures receipt of the structurally authentic 7-nitro isomer, preventing experimental failure from regioisomer misidentification.
- [1] M. Kamel, S. Sherif, M. Kamel, Synthesis of 1-methyl-7-nitrobenzotriazole and some derivatives, Tetrahedron, 1966, 22(10), 3351–3354. View Source
- [2] L. I. Larina, V. Milata, 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles, Magnetic Resonance in Chemistry, 2009, 47(2), 142–148. View Source
